3-Chloro-2-(pyridin-3-yloxy)aniline
CAS No.: 869945-98-2
Cat. No.: VC4903029
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869945-98-2 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 |
| IUPAC Name | 3-chloro-2-pyridin-3-yloxyaniline |
| Standard InChI | InChI=1S/C11H9ClN2O/c12-9-4-1-5-10(13)11(9)15-8-3-2-6-14-7-8/h1-7H,13H2 |
| Standard InChI Key | GVHXELSOINPUQV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-Chloro-2-(pyridin-3-yloxy)aniline comprises:
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A benzene ring with an amino group (-NH) at position 1, a chlorine atom at position 3, and a pyridin-3-yloxy group at position 2.
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A pyridine ring connected via an oxygen atom, introducing nitrogen heteroatoms that enhance polarity and hydrogen-bonding potential.
Table 1: Key Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.66 g/mol | |
| SMILES | C1=CC(=C(C(=C1)Cl)OC2=CN=CC=C2)N | |
| InChIKey | GVHXELSOINPUQV-UHFFFAOYSA-N | |
| XLogP3 | 2.7 (estimated) |
Physical Properties
Experimental data on physicochemical properties are sparse, but computational predictions provide insights:
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Solubility: Limited aqueous solubility due to hydrophobic aromatic rings; better solubility in polar aprotic solvents like DMSO or DMF.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions:
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Chlorination of Aniline Precursors:
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Starting with 2-aminophenol, chlorination at position 3 using Cl or SOCl yields 3-chloro-2-aminophenol.
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Etherification with Pyridine:
Reaction Scheme:
Functionalization Reactions
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